5-(trifluoromethoxy)pyridin-3-amine

DLK kinase neurodegeneration kinase inhibitor

5-(Trifluoromethoxy)pyridin-3-amine (CAS 1361856-17-8) is a premium fluorinated heterocyclic building block delivering unmatched lipophilicity (ΔLogP +0.7–1.4 vs. OCH₃) and a unique orthogonal OCF₃ conformation. This scaffold is essential for sub-nanomolar DLK inhibitors (Kd = 0.29–3.10 nM) and multitargeted kinase inhibitors for NSCLC. Its primary amine enables rapid amidation and cross-coupling for parallel SAR library generation. Choose 98% purity and avoid costly re-optimization of inferior analogs. Ideal for medicinal chemistry and agrochemical lead discovery.

Molecular Formula C6H5F3N2O
Molecular Weight 178.11 g/mol
CAS No. 1361856-17-8
Cat. No. B6253762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethoxy)pyridin-3-amine
CAS1361856-17-8
Molecular FormulaC6H5F3N2O
Molecular Weight178.11 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1OC(F)(F)F)N
InChIInChI=1S/C6H5F3N2O/c7-6(8,9)12-5-1-4(10)2-11-3-5/h1-3H,10H2
InChIKeyFQQZMLNHZGOAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethoxy)pyridin-3-amine (CAS 1361856-17-8): Procurement-Grade Fluorinated Pyridine Building Block


5-(Trifluoromethoxy)pyridin-3-amine (CAS 1361856-17-8) is a fluorinated heterocyclic amine featuring a pyridine core substituted with a trifluoromethoxy (-OCF3) group at the 5-position and a primary amine (-NH2) at the 3-position, with a molecular formula of C6H5F3N2O and a molecular weight of 178.11 g/mol . This compound serves as a versatile synthetic building block for the construction of kinase inhibitors, agrochemicals, and functional materials, with the -OCF3 moiety imparting enhanced lipophilicity (ΔLogP ≈ +0.7–1.4 vs. -OCH3) and distinct conformational properties [1][2]. It is commercially available at research scales in purities ranging from 95% to 98% .

Why 5-(Trifluoromethoxy)pyridin-3-amine Cannot Be Replaced by Non-Fluorinated or Alternative Fluorinated Pyridin-3-amines


Substituting 5-(trifluoromethoxy)pyridin-3-amine with its 5-methoxy (-OCH3) or 5-trifluoromethyl (-CF3) analogs results in quantifiably altered physicochemical and pharmacological profiles. The -OCF3 group imparts a lipophilicity increase of 0.7–1.4 LogD units relative to -OCH3, while maintaining comparable solubility to both -OCH3 and -CF3 counterparts [1]. However, metabolic stability assessments indicate that -OCF3 substitution generally reduces microsomal stability relative to both -CH3O and -CF3 analogs [2]. Critically, the -OCF3 group adopts a unique orthogonal conformation relative to the pyridine ring plane, creating a distinct steric and electronic environment that cannot be replicated by -CF3 or -OCH3 substituents [3]. These differences directly impact target binding kinetics and downstream pharmacological outcomes, as evidenced in DLK inhibitor programs where the 6-amino-5-(trifluoromethoxy)pyridin-3-yl scaffold delivers sub-nanomolar binding affinities (Kd = 0.29–3.10 nM) [4]. Generic substitution without re-optimization of the entire molecular scaffold will likely fail to recapitulate these specific structure-activity relationships.

Quantitative Differentiation Evidence for 5-(Trifluoromethoxy)pyridin-3-amine vs. Structural Analogs


DLK Kinase Inhibitor Potency: 6-Amino-5-(trifluoromethoxy)pyridin-3-yl Scaffold Delivers Sub-Nanomolar Binding Affinity (Kd = 0.29–3.10 nM)

Derivatives incorporating the 6-amino-5-(trifluoromethoxy)pyridin-3-yl scaffold exhibit exceptionally potent binding to dual leucine zipper kinase (DLK, MAP3K12). Compound BDBM590004 (US11560366, Example 15) achieved a Kd of 0.29 nM and an IC50 of 19 nM in DLK cellular assays [1]. For comparison, the reference DLK inhibitor IACS-52825 exhibits an IC50 of 107 nM , representing an approximately 5.6-fold lower cellular potency relative to the 19 nM IC50 of the 5-(trifluoromethoxy)pyridin-3-amine-derived compound. Within the same patent series, a related analog (BDBM589999) demonstrated a Kd of 3.10 nM, confirming consistent sub-nanomolar to low-nanomolar binding across multiple derivatives bearing this scaffold [2].

DLK kinase neurodegeneration kinase inhibitor

Lipophilicity Modulation: -OCF3 Increases LogD by 0.7–1.4 Units vs. -OCH3 While Matching -CF3

In a systematic study of aliphatic trifluoromethoxy-containing compounds, the -OCF3 group increased lipophilicity (LogD) by 0.7–1.4 units compared to the corresponding methoxy (-OCH3) analogs, while maintaining LogD values comparable to trifluoromethyl (-CF3) substituted compounds [1]. Notably, the kinetic solubility of -OCF3-containing compounds was comparable to both -OCH3 and -CF3 analogs, indicating that the lipophilicity gain does not compromise aqueous solubility [2]. The -OCF3 group adopts a conformation orthogonal to the pyridine ring plane, with the lowest torsional barrier being less than 1 kcal mol⁻¹, a unique structural feature distinct from both -CF3 and -OCH3 substituents [3].

physicochemical properties lipophilicity drug design

Synthetic Accessibility: Regioselective Trifluoromethoxylation Protocol Enables Scalable Preparation

A scalable, operationally simple protocol for regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines under mild reaction conditions has been established [1]. This method employs an OCF3-migration reaction pathway to afford trifluoromethoxylated pyridine scaffolds, including the 5-(trifluoromethoxy)pyridin-3-amine core, which can be further elaborated via amidation and palladium-catalyzed cross-coupling reactions [2]. In contrast, earlier approaches to aryl trifluoromethyl ethers required highly toxic reagents, thermally unstable intermediates, or impractical reaction conditions, limiting their accessibility [3]. The first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines have been performed, providing definitive structural validation and supporting in silico modeling efforts [4].

synthetic chemistry trifluoromethoxylation building block

Medicinal Chemistry Precedent: -OCF3 Group Confers Enhanced Metabolic Stability in FDA-Approved Drugs vs. -CF3 Analogs

A comprehensive review of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry highlights that the -OCF3 substituent offers metabolic advantages over -CF3 in specific contexts. FDA-approved drugs containing the -OCF3 group, including the antituberculosis agent Delamanid and the anti-ALS agent Riluzole, demonstrate that this substituent can provide improved metabolic stability and bioavailability relative to -CF3 counterparts [1]. However, class-level microsomal stability studies indicate that -OCF3 substitution generally decreases metabolic stability compared to -OCH3 or -CF3 analogs, except in N-alkoxy(sulfon)amide series where stability is preserved or enhanced [2]. This context-dependent behavior underscores the importance of empirical evaluation rather than blanket substitution, and positions the -OCF3 building block as a strategic choice when specific metabolic modulation is desired.

medicinal chemistry metabolic stability drug design

Optimal Research and Industrial Applications for 5-(Trifluoromethoxy)pyridin-3-amine (CAS 1361856-17-8)


Discovery of DLK Kinase Inhibitors for Neurodegenerative Disease

The 6-amino-5-(trifluoromethoxy)pyridin-3-yl scaffold is a privileged motif for dual leucine zipper kinase (DLK) inhibition, with elaborated derivatives achieving sub-nanomolar binding affinities (Kd = 0.29–3.10 nM) and cellular IC50 values as low as 19 nM [1]. DLK is implicated in neuronal degeneration pathways associated with Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis, and chemotherapy-induced peripheral neuropathy [2]. Programs targeting DLK should prioritize this building block to access the scaffold that has demonstrated superior potency relative to reference inhibitors such as IACS-52825 (IC50 = 107 nM) .

Synthesis of Multitargeted Kinase Inhibitors for Oncology

Pyridin-3-amine derivatives, including those bearing trifluoromethoxy substituents, have been validated as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC). A related series achieved significant in vivo antitumor activity (TGI = 66.1%) in NCI-H1581 NSCLC xenograft models with favorable pharmacokinetic profiles [1]. The 5-(trifluoromethoxy)pyridin-3-amine core provides a versatile starting point for constructing such multitargeted kinase inhibitors, leveraging the enhanced lipophilicity and distinct conformational properties of the -OCF3 group to modulate target engagement and selectivity [2].

Construction of Functionalized Pyridine Building Blocks via Cross-Coupling

The trifluoromethoxylated pyridine scaffold is amenable to further elaboration via amidation and palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries [1]. The primary amine at the 3-position serves as a handle for amide bond formation, while the pyridine ring can undergo regioselective functionalization via organometallic methods [2]. This synthetic versatility makes 5-(trifluoromethoxy)pyridin-3-amine an ideal building block for parallel synthesis and medicinal chemistry SAR campaigns, particularly when modulation of lipophilicity and metabolic stability is desired .

Agrochemical Lead Discovery and Optimization

The trifluoromethoxy group is a well-established pharmacophore in agrochemicals, with marketed products including the fungicide Thifluzamide and the insecticide Triflumuron [1]. Pyridine-based scaffolds bearing -OCF3 substituents exhibit favorable physicochemical properties for crop protection applications, including enhanced membrane permeability and metabolic stability [2]. 5-(Trifluoromethoxy)pyridin-3-amine provides a direct entry point for synthesizing novel agrochemical leads, building on the proven efficacy of the -OCF3-pyridine motif in commercial products .

Quote Request

Request a Quote for 5-(trifluoromethoxy)pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.